molecular formula C17H13F3N4O3S3 B6552253 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1040679-92-2

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6552253
CAS No.: 1040679-92-2
M. Wt: 474.5 g/mol
InChI Key: CSOWTJDQHFUXKY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a thiophene sulfonyl group, a pyrimidine ring, a sulfanyl group, and a trifluoromethyl phenyl group . It is likely to be a part of a larger class of biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the amino and thiophene sulfonyl groups, and the attachment of the trifluoromethyl phenyl group . The exact synthetic route would depend on the specific requirements of the synthesis, such as the desired yield, the availability of starting materials, and the need for specific stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, the thiophene sulfonyl group, and the trifluoromethyl phenyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the amino group could participate in reactions involving nucleophilic substitution, while the thiophene sulfonyl group could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine, agriculture, or materials science, as well as developing more efficient methods for its synthesis .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S3/c18-17(19,20)10-4-1-2-5-11(10)23-13(25)9-29-16-22-8-12(15(21)24-16)30(26,27)14-6-3-7-28-14/h1-8H,9H2,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOWTJDQHFUXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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